molecular formula C14H12ClNO2 B14666687 N-P-Chlorophenyl-M-methylbenzohydroxamic acid CAS No. 36016-24-7

N-P-Chlorophenyl-M-methylbenzohydroxamic acid

Cat. No.: B14666687
CAS No.: 36016-24-7
M. Wt: 261.70 g/mol
InChI Key: MIZWVUZAMHYVIG-UHFFFAOYSA-N
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Description

N-P-Chlorophenyl-M-methylbenzohydroxamic acid is a chemical compound belonging to the class of hydroxamic acids These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-P-Chlorophenyl-M-methylbenzohydroxamic acid typically involves the reaction of this compound with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a controlled temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-P-Chlorophenyl-M-methylbenzohydroxamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxamic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted hydroxamic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-P-Chlorophenyl-M-methylbenzohydroxamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases and ureases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of corrosion inhibitors and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of N-P-Chlorophenyl-M-methylbenzohydroxamic acid involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic metal ion. This inhibition can lead to the suppression of enzyme activity, which is beneficial in various therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Benzohydroxamic Acid: Similar in structure but lacks the chlorophenyl and methyl groups.

    Salicylhydroxamic Acid: Contains a hydroxyl group on the benzene ring, providing different chemical properties.

    Acetohydroxamic Acid: A simpler hydroxamic acid with an acetyl group instead of a benzoyl group.

Uniqueness

N-P-Chlorophenyl-M-methylbenzohydroxamic acid is unique due to the presence of both chlorophenyl and methyl groups, which enhance its binding affinity to metal ions and its inhibitory activity against metalloenzymes. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

36016-24-7

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-hydroxy-3-methylbenzamide

InChI

InChI=1S/C14H12ClNO2/c1-10-3-2-4-11(9-10)14(17)16(18)13-7-5-12(15)6-8-13/h2-9,18H,1H3

InChI Key

MIZWVUZAMHYVIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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